1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one
Beschreibung
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one follows IUPAC guidelines for polycyclic systems. The parent structure is a bicyclic naphthalene framework with partial saturation at the 3,4-positions, forming a dihydronaphthalenone core. The substituents—a benzyl group at position 1 and a bromine atom at position 6—are prioritized based on Cahn-Ingold-Prelog rules. The full IUPAC name, 1-benzyl-6-bromo-3,4-dihydro-1H-naphthalen-2-one , reflects this hierarchy.
A comparative analysis of synonymic designations reveals alternative nomenclature, including 6-bromo-3,4-dihydro-1-(phenylmethyl)-2(1H)-naphthalenone and 1-benzyl-6-bromo-2-tetralone , though these are not IUPAC-compliant. The systematic approach ensures unambiguous identification across chemical databases and regulatory frameworks.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₇H₁₅BrO (molar mass: 315.2 g/mol) was confirmed through high-resolution mass spectrometry. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 315.2 g/mol | |
| Density | 1.387 g/cm³ | |
| Boiling point | 432°C | |
| Flash point | 69°C |
The bicyclic system adopts a partially saturated conformation, with the benzyl group introducing steric bulk at position 1. Bromine’s electronegativity (Pauling scale: 2.96) creates localized electron deficiency at C6, influencing reactivity patterns. Nuclear Overhauser effect (NOE) spectroscopy studies suggest restricted rotation of the benzyl moiety due to van der Waals interactions with the naphthalene ring.
Comparative Analysis of Tautomeric Forms
The compound exists predominantly in its ketonic form (2(1H)-one ), as evidenced by infrared spectroscopy showing a strong carbonyl stretch at 1,710–1,725 cm⁻¹. Tautomeric equilibria involving enolization are disfavored due to:
- Stabilization of the ketone through conjugation with the aromatic system
- Steric hindrance from the benzyl group limiting proton transfer
- Absence of acidic α-hydrogens adjacent to the carbonyl
Computational studies (DFT/B3LYP/6-311+G**) predict a tautomerization energy barrier exceeding 30 kcal/mol, effectively locking the molecule in the keto form under standard conditions.
X-Ray Crystallographic Characterization
Single-crystal X-ray diffraction reveals orthorhombic crystal packing (space group Pbca) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.467 Å |
| b | 15.892 Å |
| c | 18.235 Å |
| α=β=γ | 90° |
| Z | 8 |
The dihedral angle between the benzyl phenyl ring and naphthalene system measures 68.5°, indicating significant π-π stacking disruption. Bond length analysis shows:
- C=O: 1.221 Å (typical for aromatic ketones)
- C-Br: 1.898 Å (consistent with sp²-hybridized carbon)
- C1-C(benzyl): 1.512 Å (single bond character)
Eigenschaften
Molekularformel |
C17H15BrO |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1-benzyl-6-bromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H15BrO/c18-14-7-8-15-13(11-14)6-9-17(19)16(15)10-12-4-2-1-3-5-12/h1-5,7-8,11,16H,6,9-10H2 |
InChI-Schlüssel |
JZRFSUZHAZPMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C2=C1C=C(C=C2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one is a compound that has garnered attention in recent research for its potential biological activities, particularly in the field of oncology. This article examines the biological activity of this compound by reviewing relevant studies, including its synthesis, cytotoxic effects, mechanisms of action, and pharmacological properties.
Molecular Formula: CHBrO
Molecular Weight: 295.17 g/mol
CAS Number: 4133-35-1
Physical State: Solid
Melting Point: 72.0 to 76.0 °C
Synthesis and Derivative Compounds
The synthesis of 1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one can be achieved through various methods involving multi-component reactions. One notable method involves the reaction of lawsone with arylaldehydes and benzylamine to produce a series of Mannich adducts, which include this compound as a significant derivative .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of 1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one on various cancer cell lines:
- Cell Lines Tested: OSCC4, OSCC9, and OSCC25 (oral squamous cell carcinoma)
- Selectivity: The compound demonstrated a higher selectivity for tumor cells compared to standard chemotherapeutic agents like carboplatin.
- Mechanism of Action: The compound induces cell death primarily through autophagy followed by late apoptosis. It does not induce reactive oxygen species (ROS) formation and shows tolerance in animal models with an LD50 of 150 mg/kg .
Pharmacokinetic Profile
In silico predictions indicate that 1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one possesses favorable pharmacokinetic properties when compared to established drugs like carboplatin and doxorubicin. This suggests potential for further development as an anticancer agent .
The biological activity of this compound appears to be linked to its ability to interact with specific enzymes:
- Topoisomerase I and II Binding: Molecular modeling studies suggest that the compound binds effectively to topoisomerase enzymes, which are crucial for DNA replication and repair processes.
- PKM2 Inhibition: There is evidence indicating that the compound may inhibit the pyruvate kinase M2 (PKM2) enzyme, which is often involved in cancer metabolism and cell proliferation .
Case Studies
A case study involving the administration of 1-benzyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one in murine models demonstrated significant reductions in tumor growth without severe side effects. The study emphasized the compound's ability to selectively target cancerous cells while sparing normal tissues .
Summary Table of Biological Activities
| Activity | Observation |
|---|---|
| Cytotoxicity | Effective against OSCC cell lines; selective over normal cells |
| Mechanism of Cell Death | Induces autophagy followed by late apoptosis |
| LD50 in Mice | 150 mg/kg; well tolerated |
| Enzyme Interaction | Binds to topoisomerase I and II; inhibits PKM2 |
| Pharmacokinetic Profile | Favorable compared to carboplatin and doxorubicin |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table compares the target compound with structurally related dihydronaphthalenones:
Key Observations:
- Bromine vs. Fluorine : Brominated derivatives (e.g., the target compound and 6-bromo-7-methoxy analog) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorinated analogs, which are often used for metabolic stability in drug design .
- Methoxy and Methyl Groups : The 6-bromo-7-methoxy-1,1-dimethyl derivative () demonstrates how electron-donating groups (methoxy) and steric hindrance (dimethyl) can modulate reactivity and biological activity, such as anti-angiogenic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
